molecular formula C2HCl2F3O2S B2594484 1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride CAS No. 885460-96-8

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride

Cat. No.: B2594484
CAS No.: 885460-96-8
M. Wt: 216.98
InChI Key: QRXRQJIUTKPHPG-UHFFFAOYSA-N
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Description

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2HCl2F3O2S and a molecular weight of 217. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of both chloro and trifluoro groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of chloro and trifluoro groups, which impart distinct reactivity and stability compared to other compounds.

Properties

IUPAC Name

1-chloro-2,2,2-trifluoroethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F3O2S/c3-1(2(5,6)7)10(4,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXRQJIUTKPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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